(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime
Overview
Description
“(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime” is a chemical compound with the molecular formula C9H5F3N2O2 and a molecular weight of 230.143 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime” can be represented by the SMILES string:C1=CC2=C (C (=O)N=C2C (=C1)C (F) (F)F)NO
. Physical And Chemical Properties Analysis
“(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime” has a molecular weight of 230.143 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
- Field : Organic Chemistry
- Application : Trifluoromethyl groups are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides . This review aims to provide a complete picture of the transition metal-mediated construction of C–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- Method : Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated in this comprehensive overview .
- Results : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
- Field : Organic Chemistry
- Application : An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap and low-toxic CF3SO2Na under metal-free conditions is described .
- Method : This method selectively introduces trifluoromethyl to indoles on the C2 position . A radical intermediate may be involved in this transformation .
- Results : The desired product can be obtained in 0.7 g yield .
Transition Metal-Mediated Trifluoromethylation Reactions
Metal-Free Oxidative Trifluoromethylation of Indoles
However, the trifluoromethyl group and indoles are both significant in the field of organic chemistry. Trifluoromethylated indoles, for instance, are often used in pharmaceuticals and agrochemicals due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .
Safety And Hazards
properties
IUPAC Name |
3-nitroso-7-(trifluoromethyl)-1H-indol-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-1-2-4-6(5)13-8(15)7(4)14-16/h1-3,13,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCAUCUZADXBCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=C2N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427930 | |
Record name | 3-(Hydroxyamino)-7-(trifluoromethyl)-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime | |
CAS RN |
74396-78-4 | |
Record name | 3-(Hydroxyamino)-7-(trifluoromethyl)-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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